7-Amino-6-bromo-3,4-dihydro-2H-isoquinolin-1-one
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Overview
Description
7-Amino-6-bromo-3,4-dihydro-2H-isoquinolin-1-one is a heterocyclic compound that belongs to the isoquinolinone family This compound is characterized by the presence of an amino group at the 7th position and a bromine atom at the 6th position on the isoquinolinone ring It has a molecular formula of C9H8BrN2O and a molecular weight of 24108 g/mol
Mechanism of Action
Target of Action
The primary targets of 7-Amino-6-bromo-3,4-dihydro-2H-isoquinolin-1-one are Dopamine D3 receptors and MK2-inhibitors . Dopamine D3 receptors are part of the dopamine receptor family, which plays a crucial role in the central nervous system, affecting behavior and cognition. MK2-inhibitors are involved in the regulation of inflammatory responses and cell proliferation .
Mode of Action
This compound interacts with its targets by binding to the active sites of the Dopamine D3 receptors and MK2-inhibitors . This binding results in the inhibition of intracellular phosphorylation of hsp27 and the release of TNFα in cells . The exact nature of these interactions and the resulting changes are still under investigation.
Biochemical Pathways
The compound affects the dopaminergic signaling pathway and the MAPK-activated protein kinase 2 (MK2) pathway . The dopaminergic signaling pathway is involved in various neurological processes, including reward, addiction, and movement. The MK2 pathway plays a role in inflammatory responses and cell proliferation .
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of intracellular phosphorylation of hsp27 and the release of TNFα in cells . These effects can lead to changes in cell signaling and potentially influence various biological processes, including inflammation and cell proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3,4-dihydro-2H-isoquinolin-1-one with bromine in the presence of a suitable solvent to yield 6-bromo-3,4-dihydro-2H-isoquinolin-1-one . This intermediate is then subjected to amination using reagents such as sodium azide and triphenylphosphine to introduce the amino group at the 7th position .
Industrial Production Methods
Industrial production of 7-Amino-6-bromo-3,4-dihydro-2H-isoquinolin-1-one may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, and may involve additional purification steps such as recrystallization or chromatography to obtain the final product in a highly pure form.
Chemical Reactions Analysis
Types of Reactions
7-Amino-6-bromo-3,4-dihydro-2H-isoquinolin-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, triphenylphosphine, and other nucleophiles.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
Substitution Reactions: Products include various substituted isoquinolinones, depending on the nucleophile used.
Oxidation and Reduction Reactions: Products include oxidized or reduced derivatives of the original compound.
Scientific Research Applications
7-Amino-6-bromo-3,4-dihydro-2H-isoquinolin-1-one has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-3,4-dihydro-2H-isoquinolin-1-one: Lacks the amino group at the 7th position.
7-Bromo-3,4-dihydro-2H-isoquinolin-1-one: Lacks the amino group at the 7th position.
Uniqueness
7-Amino-6-bromo-3,4-dihydro-2H-isoquinolin-1-one is unique due to the presence of both the amino and bromine groups, which confer specific chemical reactivity and biological activity. This dual functionality makes it a valuable intermediate in the synthesis of complex molecules and potential therapeutic agents .
Properties
IUPAC Name |
7-amino-6-bromo-3,4-dihydro-2H-isoquinolin-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O/c10-7-3-5-1-2-12-9(13)6(5)4-8(7)11/h3-4H,1-2,11H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEAKNVLUUINZPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=CC(=C(C=C21)Br)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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